![molecular formula C10H10FNO B1306628 (5-fluoro-3-methyl-1H-indol-2-yl)methanol CAS No. 706789-01-7](/img/structure/B1306628.png)
(5-fluoro-3-methyl-1H-indol-2-yl)methanol
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Overview
Description
(5-Fluoro-3-methyl-1H-indol-2-yl)methanol, commonly referred to as FMIM, is an indole-based compound with a wide range of biological activities. It is a structural analog of serotonin, and has been studied extensively for its potential as a therapeutic agent. FMIM has been found to possess a number of pharmacological activities, including anti-inflammatory, anti-depressant, and anti-anxiety effects. Furthermore, FMIM has been found to have potential applications in the treatment of neurological disorders, such as Alzheimer’s disease.
Scientific Research Applications
Synthesis and Characterization
The compound (5-fluoro-3-methyl-1H-indol-2-yl)methanol and its derivatives have been extensively studied for their synthesis and characterization. One research focuses on the synthesis of related compounds, such as (1-(5-fluoropentyl)-1H-indol-3-yl)(2-iodophenyl) methanone, exploring methods to ensure Friedel Crafts acylation catalyzed by AlCl3 occurs in the 3-position of the indole. This process avoids the need for high anhydrous and anaerobic requirements when protected by RMgX reagent (Cheng, 2012).
Another study delves into the synthesis and antimicrobial, antiinflammatory, and antiproliferative activities of heterocycles derived from similar compounds. This research contributes to the understanding of the compound's potential medical applications (Narayana et al., 2009).
Methylation Processes
The compound is also studied in the context of methylation processes. For instance, research on the ring-methylation of pyrrole or indole using supercritical methanol has been conducted, which provides insights into the selective methylation of indole at the C3 position. This study claims that the ring-methylation of indole using supercritical methanol proceeds via (1H-indol-3-yl)methanol (Kishida et al., 2010).
Chemical Synthesis and Biological Evaluation
There's also research focused on the synthesis and biological evaluation of new derivatives. For example, a study synthesized and evaluated the antimicrobial activity of 2-(5-fluoro-2-methyl-lH-inden-3-yl)Acetohydrazide derivatives (Kawde et al., 2015).
Structural Analysis and Theoretical Studies
Structural analysis and theoretical studies of related compounds have also been a focus. One study presents the synthesis, crystal structure, and DFT study of methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds. This involves a detailed conformational and molecular structure analysis using X-ray diffraction and DFT calculations (Huang et al., 2021).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
It is known that indole derivatives can affect a variety of biological pathways . For instance, some indole derivatives have been found to inhibit the influenza A virus , suggesting that they may interfere with viral replication pathways.
Result of Action
It is known that indole derivatives can exhibit a variety of biological activities . For instance, some indole derivatives have been found to exhibit antiviral activity against the Coxsackie B4 virus .
properties
IUPAC Name |
(5-fluoro-3-methyl-1H-indol-2-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO/c1-6-8-4-7(11)2-3-9(8)12-10(6)5-13/h2-4,12-13H,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLRLBPLIQUGFEP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)F)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701284913 |
Source
|
Record name | 5-Fluoro-3-methyl-1H-indole-2-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701284913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
706789-01-7 |
Source
|
Record name | 5-Fluoro-3-methyl-1H-indole-2-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=706789-01-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoro-3-methyl-1H-indole-2-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701284913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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